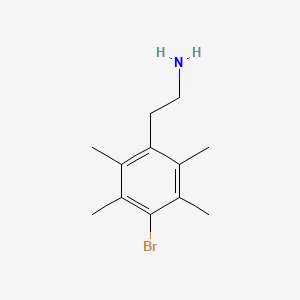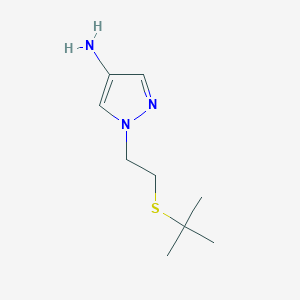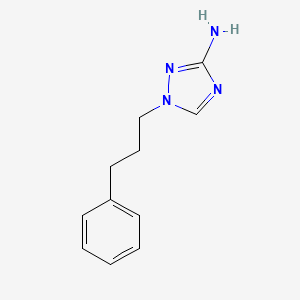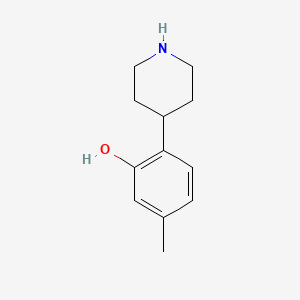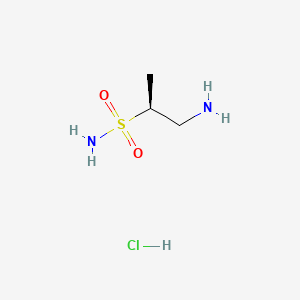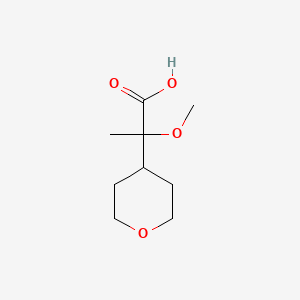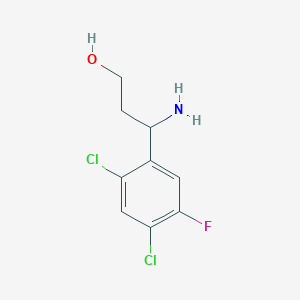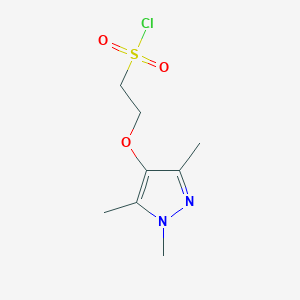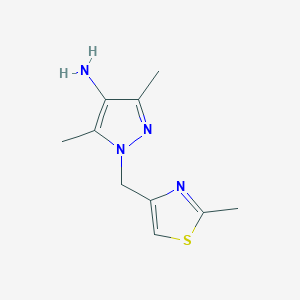
3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with methyl groups and a thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the thiazole moiety. One common method involves the nucleophilic substitution reaction of a pyrazole derivative with a thiazole precursor. The reaction is typically carried out in the presence of a base such as potassium hydroxide and a solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole
- 1,3,4-Thiadiazole derivatives
- 1,2,4-Triazole derivatives
Uniqueness
3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both pyrazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N4S |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H14N4S/c1-6-10(11)7(2)14(13-6)4-9-5-15-8(3)12-9/h5H,4,11H2,1-3H3 |
Clave InChI |
JURKJCXGNGAHEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC2=CSC(=N2)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


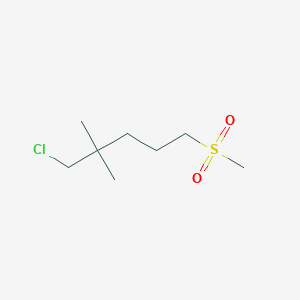
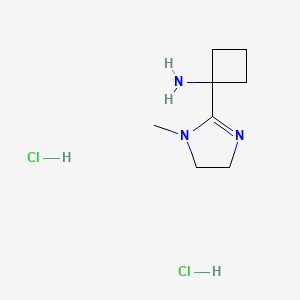
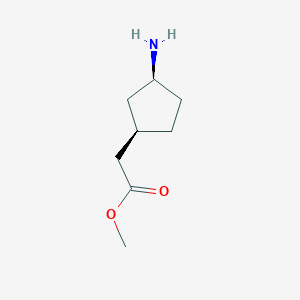
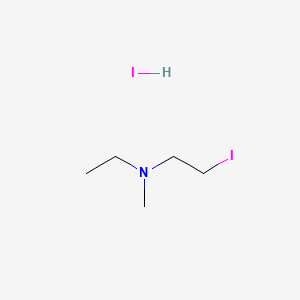
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
